molecular formula C7H8ClFN2O3 B166848 3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione CAS No. 139593-08-1

3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione

Cat. No.: B166848
CAS No.: 139593-08-1
M. Wt: 222.6 g/mol
InChI Key: CVBOLRYRLOKWSW-UHFFFAOYSA-N
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Description

3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidinedione family This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chloroethoxy methyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione typically involves the reaction of 2,4(1H,3H)-pyrimidinedione with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the 2-chloroethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the 2-chloroethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyrimidinedione ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Fluorination: Diethylaminosulfur trifluoride (DAST) or similar reagents are used for introducing the fluorine atom.

Major Products

Scientific Research Applications

3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. The presence of the 2-chloroethoxy group and the fluorine atom enhances its potential for various applications, making it a valuable compound in scientific research.

Properties

CAS No.

139593-08-1

Molecular Formula

C7H8ClFN2O3

Molecular Weight

222.6 g/mol

IUPAC Name

3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H8ClFN2O3/c8-1-2-14-4-11-6(12)5(9)3-10-7(11)13/h3H,1-2,4H2,(H,10,13)

InChI Key

CVBOLRYRLOKWSW-UHFFFAOYSA-N

SMILES

C1=C(C(=O)N(C(=O)N1)COCCCl)F

Canonical SMILES

C1=C(C(=O)N(C(=O)N1)COCCCl)F

Synonyms

1-((2-chloroethoxy)methyl)-5-fluorouracil
CEM-5-FU

Origin of Product

United States

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